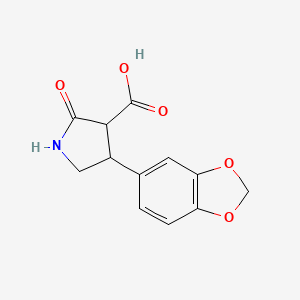

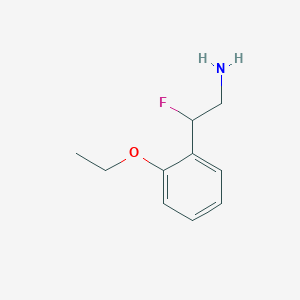

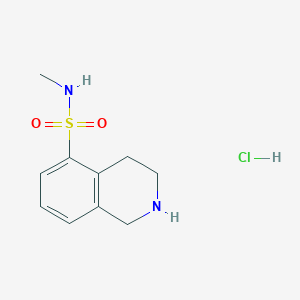

![molecular formula C19H32N4O11 B1474135 (4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid CAS No. 59331-38-3](/img/structure/B1474135.png)

(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid

Overview

Description

(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid is a useful research compound. Its molecular formula is C19H32N4O11 and its molecular weight is 492.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Amino Acid Derivatives

The research on amino acid derivatives, such as the work by Häusler and Kählig (2005), explores synthetic routes to create compounds with specific stereochemistry. Their study on the ring opening reactions of 1,2-didehydroprolines, leading to the synthesis of 5-amino-2,4-dihydroxypentanoic acids, illustrates the intricate chemical reactions utilized to synthesize complex amino acid derivatives, potentially related to the target molecule's synthesis (Häusler & Kählig, 2005).

Chemical Conjugation for Bioconjugate Synthesis

Kowalski et al. (2009) focused on the development of IR-detectable metal–carbonyl tracers for the amino function, synthesizing W(CO)5 complexes of related acids. This method of creating complex conjugates can be instrumental in the synthesis and analysis of similar large biomolecules, offering insights into chemical conjugation techniques that could apply to the synthesis or modification of the target compound (Kowalski et al., 2009).

Novel Synthesis Methods

Reddy et al. (2010) describe novel synthesis methods of amino acid analogues and their anti-inflammatory properties. While this research touches on pharmacological aspects, the core value lies in the innovative synthetic strategies and chemical transformations relevant to creating structurally complex molecules, offering a template for synthesizing compounds akin to the target molecule (Reddy et al., 2010).

Advanced Synthesis of Dipeptide Surrogates

Cluzeau and Lubell (2004) explored the synthesis of dipeptide surrogates, demonstrating the versatility of synthetic chemistry in mimicking biologically significant structures. Their work on creating conformationally constrained dipeptide surrogates provides a foundation for understanding how complex molecules, potentially including the target compound, can be synthesized to study their biological relevance or structural properties (Cluzeau & Lubell, 2004).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Ac-muramyl-Ala-Glu-NH2, is the Runt-related transcription factor 2 (Runx2) gene . Runx2 plays a crucial role in osteoblast differentiation and skeletal morphogenesis .

Mode of Action

Ac-muramyl-Ala-Glu-NH2 interacts with its target by up-regulating the expression of the Runx2 gene . This up-regulation is achieved through the Mitogen-Activated Protein Kinase (MAPK) pathways .

Biochemical Pathways

The compound affects the MAPK/ERK pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and cell cycle progression . The up-regulation of Runx2 gene expression through this pathway leads to enhanced osteoblast differentiation .

Result of Action

The action of Ac-muramyl-Ala-Glu-NH2 results in enhanced osteoblast differentiation and bone formation . It also indirectly attenuates osteoclast differentiation through a decreased RANKL/OPG ratio . This balance between osteoblast and osteoclast activity is crucial for maintaining healthy bone remodeling.

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10-,11+,13+,14+,15+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQXXWZTUDTEL-AIIXDPADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)

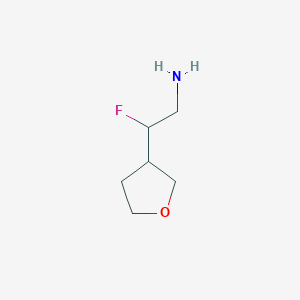

![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)

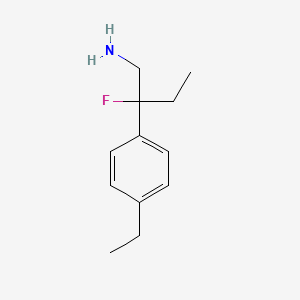

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

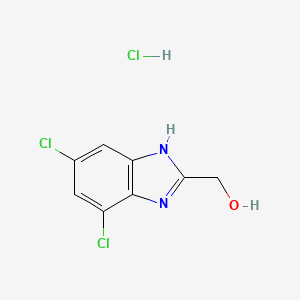

![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)